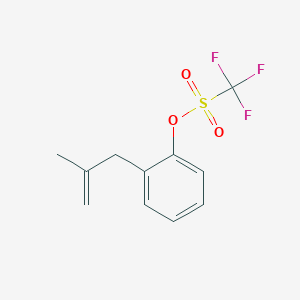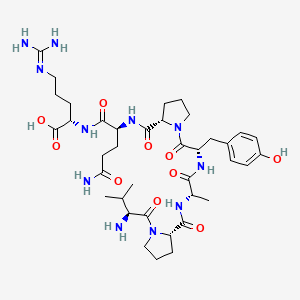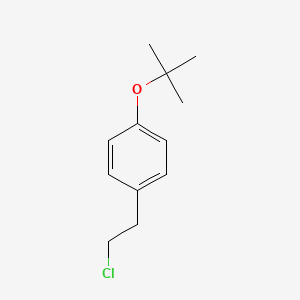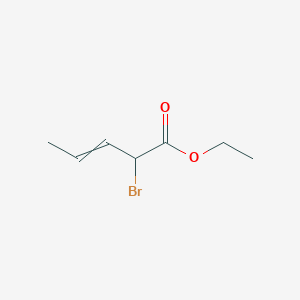
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a 2-methylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-(2-Methylprop-2-en-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methylprop-2-en-1-yl group can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phenyl derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Wirkmechanismus
The mechanism by which 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate exerts its effects involves the reactivity of the trifluoromethanesulfonate group. This group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound is similar in structure but contains a trimethylsilyl group instead of a methylprop-2-en-1-yl group.
2-(2-Methylprop-2-en-1-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability under various conditions. This makes it particularly useful in synthetic chemistry for introducing trifluoromethanesulfonate groups into organic molecules.
Eigenschaften
CAS-Nummer |
192929-00-3 |
|---|---|
Molekularformel |
C11H11F3O3S |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[2-(2-methylprop-2-enyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c1-8(2)7-9-5-3-4-6-10(9)17-18(15,16)11(12,13)14/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
ANGPBEDSYLTFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
